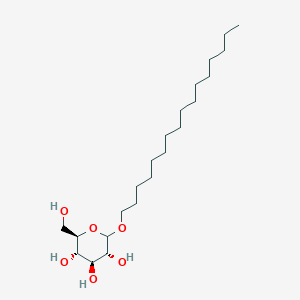

Hexadecyl D-glucoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3/t18-,19-,20+,21-,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEMERHSTIDLSE-VEIQOZLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001009980 |

Source

|

| Record name | Hexadecyl D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54549-27-8 |

Source

|

| Record name | Hexadecyl D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54549-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Hexadecyl D-glucoside via Fischer Glycosylation

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of hexadecyl D-glucoside, a valuable non-ionic surfactant, through the acid-catalyzed Fischer glycosylation reaction. We will explore the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss methods for the characterization and purification of the final product.

Introduction: The Significance of Alkyl Glucosides and the Fischer Glycosylation Approach

This compound belongs to the class of alkyl polyglycosides (APGs), a group of surfactants synthesized from renewable resources like fatty alcohols and sugars.[1] These compounds are of significant interest in the pharmaceutical, cosmetic, and food industries due to their excellent biodegradability, low toxicity, and good surface-active properties.[1][2] this compound, with its 16-carbon alkyl chain, possesses strong amphiphilic properties, making it an effective emulsifier and stabilizer in various formulations.[3]

The Fischer glycosylation, first described by Emil Fischer between 1893 and 1895, is a cornerstone reaction in carbohydrate chemistry.[4][5] It involves the reaction of a carbohydrate, such as D-glucose, with an alcohol in the presence of an acid catalyst to form a glycoside.[4][6] This method is a direct, one-step process that is well-suited for the synthesis of alkyl glucosides.[7]

The Fischer Glycosylation Mechanism: A Step-by-Step Look

The Fischer glycosylation is an equilibrium process that proceeds via an acid-catalyzed nucleophilic addition.[4][6] Understanding the mechanism is crucial for controlling the reaction and optimizing the yield of the desired product.

The key steps are as follows:

-

Protonation of the Anomeric Hydroxyl Group: The reaction is initiated by the protonation of the anomeric hydroxyl group of the glucose molecule by the acid catalyst. This makes the anomeric carbon more electrophilic.[5]

-

Formation of a Cyclic Oxocarbenium Ion: The protonated hydroxyl group leaves as a water molecule, leading to the formation of a resonance-stabilized cyclic oxocarbenium ion.

-

Nucleophilic Attack by the Alcohol: The long-chain alcohol, in this case, hexadecanol, acts as a nucleophile and attacks the anomeric carbon of the oxocarbenium ion.[6]

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the neutral this compound and regenerate the acid catalyst.

It is important to note that this reaction can produce a mixture of isomers, including α- and β-anomers, as well as pyranoside and furanoside ring forms.[4][5] Longer reaction times and thermodynamic control generally favor the formation of the more stable pyranoside isomers, with the α-anomer often being the predominant product due to the anomeric effect.[4]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

D-glucose (anhydrous)

-

Hexadecanol (Cetyl alcohol)

-

p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium Carbonate (Na₂CO₃) for neutralization

-

Solvents for purification (e.g., ethanol, methanol, dichloromethane)

-

Silica gel for column chromatography

Synthesis Procedure

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine D-glucose and hexadecanol. An excess of the alcohol is often used to serve as both a reactant and a solvent.[4] A typical molar ratio of hexadecanol to glucose is between 2:1 and 5:1.[7]

-

Catalyst Addition: Add the acid catalyst, such as p-TsOH or H₂SO₄. The catalyst concentration typically ranges from 1% to 1.5% (w/w of glucose).[7]

-

Reaction Conditions: Heat the reaction mixture with constant stirring. The reaction temperature is a critical parameter and is generally maintained between 90°C and 120°C.[8][9] Applying a vacuum (e.g., 50 mbar) helps to remove the water formed during the reaction, which drives the equilibrium towards the product side.[10]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

-

Neutralization: Once the reaction is complete (typically after 2-8 hours), cool the mixture and neutralize the acid catalyst by adding a base like sodium carbonate until the pH is neutral.[10] This step is crucial to prevent product degradation during workup.

Purification of this compound

The crude product is a mixture of the desired this compound, unreacted hexadecanol, and other byproducts. Purification is essential to obtain a high-purity product.

-

Filtration: Filter the neutralized reaction mixture to remove the solid neutralizing agent and any insoluble impurities.

-

Solvent Extraction/Crystallization: The excess hexadecanol can be removed by washing the crude product with a non-polar solvent in which the glucoside is insoluble. Alternatively, the product can be purified by recrystallization from a suitable solvent like ethanol.

-

Column Chromatography: For high-purity applications, column chromatography on silica gel is an effective method. A gradient of solvents, such as dichloromethane and methanol, can be used to separate the product from residual starting materials and byproducts.[11][12]

Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is achieved through various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Expected characteristic peaks for this compound include:

-

A broad peak around 3300-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.[13]

-

Peaks in the range of 2850-2960 cm⁻¹ due to the C-H stretching of the alkyl chain.[13]

-

A characteristic C-O-C ether linkage peak around 1030-1060 cm⁻¹, confirming the formation of the glycosidic bond.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of the synthesized compound.[15]

-

¹H NMR: The spectrum will show characteristic signals for the anomeric proton, the protons of the glucose ring, and the protons of the hexadecyl chain. The chemical shift and coupling constant of the anomeric proton can be used to determine the α or β configuration.

-

¹³C NMR: The spectrum will provide information on all the carbon atoms in the molecule, including the anomeric carbon and the carbons of the alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

Process Optimization and Considerations

Several factors can be adjusted to optimize the synthesis of this compound:

-

Catalyst: While traditional mineral acids are effective, solid acid catalysts like zeolites or sulfonic acid-functionalized resins can offer advantages such as easier separation and reusability.[10][16]

-

Temperature and Time: The reaction temperature and time need to be carefully controlled. Higher temperatures can accelerate the reaction but may also lead to the formation of undesirable byproducts.[9]

-

Molar Ratio of Reactants: Varying the molar ratio of hexadecanol to glucose can influence the yield and the degree of polymerization of the final product.[7]

Conclusion

The Fischer glycosylation method provides a straightforward and effective route for the synthesis of this compound from renewable resources. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, a high-purity product can be obtained for various applications in research and industry. This guide provides a solid foundation for researchers and scientists to successfully synthesize and characterize this valuable non-ionic surfactant.

Data Summary

| Parameter | Typical Range/Value | Reference |

| Molar Ratio (Hexadecanol:Glucose) | 2:1 to 5:1 | [7] |

| Catalyst Concentration | 1 - 1.5% (w/w of glucose) | [7] |

| Reaction Temperature | 90 - 120 °C | [8][9] |

| Reaction Time | 2 - 8 hours | [9] |

| Pressure | Atmospheric or under vacuum (e.g., 50 mbar) | [10] |

Experimental Workflow

Caption: Workflow for this compound Synthesis.

References

- Jung, J., Kaiser, L., Deigner, P., & Schmidt, M. S. (2021). Continuous synthesis of bromoalkyl glycosides by Fischer glycosylation in a microreactor. Monatshefte für Chemie - Chemical Monthly, 152(9), 1109–1116.

-

Wikipedia. (n.d.). Fischer glycosidation. Retrieved from [Link]

-

Organic Chemistry. (2023, December 3). Fischer Glycosylation: A Journey into the Realm of Carbohydrate Chemistry. Retrieved from [Link]

-

Fiveable. (n.d.). Fischer Glycosidation Definition. Retrieved from [Link]

- Haese, T., Kaiser, L., Deigner, P., & Schmidt, M. S. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(4), 26.

- Haese, T., Kaiser, L., Deigner, P., & Schmidt, M. S. (2022). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(4), 26.

-

MDPI. (n.d.). Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Time course for synthesis of hexyl-glucoside (−•−) and p-nitrophenol.... Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of the decyl glycoside of D-glucose. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, August 17). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. Retrieved from [Link]

-

ResearchGate. (2022, May 21). (PDF) Like Visiting an Old Friend: Fischer Glycosylation in the Twenty‑First Century: Modern Methods and Techniques. Retrieved from [Link]

-

SpringerLink. (2021, April 20). Synthesis of alkyl polyglycosides using SO 3 H-functionalized ionic liquids as catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Glycosylation of d-glucose in decanol (decyl oligosides and furanosides omitted for clarity). Retrieved from [Link]

-

DergiPark. (2022, February 8). Synthesis of Some Alkyl Polyglycosides. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification and characterization Of Β-D-glucosidase from Aspergillus niger naringinase. Retrieved from [Link]

-

ARPN Journals. (n.d.). MODELING AND OPTIMIZATION OF ALKYL POLYGLUCOSIDE SURFACTANTS FROM FATTY ALCOHOL BY RESPONSE SURFACE METHODOLOGY. Retrieved from [Link]

-

FEBS Press. (n.d.). Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum values and functional groups of Alkyl polyglucoside bio-surfactant. Retrieved from [Link]

-

ResearchGate. (2015, July 6). Hexadecyl-β-D-Glucopyranoside: A Liquid Crystal with Surfactant Properties for Stabilization of Microemulsions. Retrieved from [Link]

-

Shodhganga. (n.d.). Enzymatic synthesis of selected glycosides. Retrieved from [Link]

-

Sammlungen der UB Wuppertal. (n.d.). Optimisation of the Analysis of Alkyl Polyglycosides by MEKC-PAD. Retrieved from [Link]

-

PubMed. (2025, November 12). Purification, characterization, and structural insights of Exo-1,4-β-D-glucosaminidase from Amycolatopsis sp. KLSc63. Retrieved from [Link]

-

ResearchGate. (2025, September 19). Purification and characterization of an exo-β-D-glucosaminidase, a novel type of enzyme, from Nocardia orientalis. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Purification and characterization of D-glucose dehydrogenase from Bacillus thuringensis M15. Retrieved from [Link]

Sources

- 1. elekpub.bib.uni-wuppertal.de [elekpub.bib.uni-wuppertal.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 5. chemtry.in [chemtry.in]

- 6. fiveable.me [fiveable.me]

- 7. arpnjournals.org [arpnjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of alkyl polyglycosides using SO 3 H-functionalized ionic liquids as catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00337B [pubs.rsc.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Hexadecyl D-glucoside

Introduction: The Emergence of a Sustainable Surfactant

Hexadecyl D-glucoside (C22H44O6, MW: 404.6 g/mol ) is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family.[1][2][3] Synthesized from renewable resources—typically D-glucose derived from corn starch and hexadecanol (cetyl alcohol) from palm or coconut oil—it represents a significant advancement in green chemistry.[4] Its biocompatibility, biodegradability, and low toxicity profile have positioned it as a compelling alternative to traditional petroleum-based surfactants in the pharmaceutical, cosmetic, and biotechnology industries.[5][6]

This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering researchers, scientists, and drug development professionals the technical data and field-proven insights necessary for its effective application. We will explore the causality behind its behavior in aqueous systems and detail the experimental protocols required for its characterization.

Molecular Structure and Synthesis

The amphiphilic nature of this compound arises from its distinct molecular components: a hydrophilic glucose head group and a hydrophobic 16-carbon alkyl chain (hexadecyl).[3] This structure dictates its behavior at interfaces and its ability to self-assemble in solution.

The primary route for its synthesis is the Fischer glycosylation, where D-glucose is directly reacted with hexadecanol in the presence of an acid catalyst.[4][7] This process typically yields a mixture of anomers (α and β configurations at the anomeric carbon), with the β-anomer often being more water-soluble and having a lower Krafft point.[8]

Key Synthesis & Purification Considerations:

-

Catalyst: Acid catalysts, such as sulfuric acid, are traditionally used.[7]

-

Purification: Post-synthesis, the product is a mixture containing unreacted alcohol and various glycosides. Purification via column chromatography is essential to isolate the desired this compound for precise physicochemical studies.[9] The presence of impurities, particularly unreacted fatty alcohol, can significantly alter properties like the critical micelle concentration (CMC).

Self-Assembly in Aqueous Solution: Critical Micelle Concentration (CMC)

The defining characteristic of any surfactant is its ability to form supramolecular aggregates, or micelles, in solution. This phenomenon occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a crucial parameter, as it represents the point of maximum efficiency for many surfactant applications, including the solubilization of poorly water-soluble drugs.[10][11] Below the CMC, this compound molecules primarily exist as monomers, adsorbing at interfaces like the air-water surface. Above the CMC, these monomers spontaneously self-assemble into micelles, with their hydrophobic tails forming a core and the hydrophilic glucose heads creating a shell that interfaces with the aqueous environment.[10]

A reported CMC value for Hexadecyl-β-D-glucopyranoside is approximately 1.53 x 10⁻⁵ mol/dm³.[12][13] This extremely low CMC indicates a high efficiency, meaning very little surfactant is needed to initiate micelle formation and achieve significant surface tension reduction.

Diagram: The Process of Micellization

Caption: Experimental workflow for determining the CMC.

Interfacial Properties: Surface Tension and HLB

Surface Tension (γ): this compound is highly effective at reducing the surface tension of water. This property is fundamental to its function as a wetting agent, emulsifier, and foaming agent. Typically, at concentrations above the CMC, it can lower the surface tension of water from ~72 mN/m to the range of 28-30 mN/m.

[14]Hydrophilic-Lipophilic Balance (HLB): The HLB value is an empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant. For this compound, the calculated HLB value is approximately 8.86. T[13]his value suggests it is an effective water-in-oil (W/O) emulsifier and is also suitable for creating self-emulsifying oils, which are of significant interest in oral drug delivery systems.

[13]| Property | Typical Value | Significance in Drug Development | | :--- | :--- | :--- | | Molecular Weight | 404.6 g/mol |[2] Affects diffusion and formulation calculations. | | CMC | ~1.5 x 10⁻⁵ M |[12][13] Low concentration needed for drug solubilization. | | Surface Tension at CMC | ~29 mN/m |[14] Excellent wetting and spreading properties. | | Calculated HLB | ~8.9 |[13] Suitable for W/O emulsions and self-emulsifying systems. |

Solubility Behavior: The Krafft Point

The Krafft point (or Krafft temperature, Tk) is another critical parameter for surfactants. It is defined as the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration. B[8]elow the Krafft point, the surfactant's solubility is limited, and it exists as hydrated crystals. Above this temperature, a significant increase in solubility occurs due to the formation of micelles.

[15]For long-chain alkyl glucosides like the hexadecyl variant, the Krafft point is typically above room temperature, meaning it may have limited solubility in cold water. T[8][15]his is an important consideration for the preparation and storage of stock solutions and formulations, which may require gentle warming to ensure complete dissolution. The anomeric configuration plays a key role, with α-anomers generally exhibiting higher Krafft points than their β-counterparts.

[8]### 5. Phase Behavior and Liquid Crystalline Structures

At higher concentrations, alkyl polyglucosides, including this compound, exhibit complex phase behavior, forming various lyotropic liquid crystalline phases. A[16]s the concentration increases, the system can transition from a simple isotropic solution of spherical micelles to more ordered structures like hexagonal and lamellar phases.

[15][16]This behavior is highly relevant in formulation science. The formation of these structured phases can dramatically increase the viscosity of a solution, which can be leveraged to create stable gels or creams for topical drug delivery.

[17][18]#### Diagram: Surfactant Phase Progression with Concentration

Caption: Phase transitions with increasing surfactant concentration.

References

-

ResearchGate. (n.d.). Alkyl Polyglucoside Microemulsion Phase Behavior. Retrieved January 12, 2026, from [Link]

-

Brillachem. (n.d.). Physicochemical Properties of Alkyl Polyglycosides-Phase behavior. Retrieved January 12, 2026, from [Link]

-

Brillachem. (2020, October 22). Physicochemical Properties of Alkyl Polyglycosides-Phase behavior 2 of 2. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2015, July 6). Hexadecyl-β-D-Glucopyranoside: A Liquid Crystal with Surfactant Properties for Stabilization of Microemulsions. Retrieved January 12, 2026, from [Link]

-

Scribd. (n.d.). EXPERIMENT 2 - Determination of CMC Using Surface Tension. Retrieved January 12, 2026, from [Link]

-

Mol-Instincts. (n.d.). This compound 54549-27-8 wiki. Retrieved January 12, 2026, from [Link]

-

KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved January 12, 2026, from [Link]

-

Cosmetic Ingredient Review. (2011, December 19). Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexadecyl glucoside. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, December 1). Eureka Moment: An Archimedean Alternative for the Determination of cmc of Surfactants via Weight Measurements. Retrieved January 12, 2026, from [Link]

-

Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexyl D-glucoside. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Hexadecyl-β-D-glucopyranoside: a liquid crystal with surfactant properties for pharmaceutical applications. Retrieved January 12, 2026, from [Link]

-

Cosmetic Ingredient Review. (2011, February 24). GREEN Decyl Glucoside and Other Alkyl Glucosides. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Heptadecyl D-glucoside. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). Glucoside, α-methyl-, d. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of the decyl glycoside of D-glucose. Retrieved January 12, 2026, from [Link]

-

Semantic Scholar. (1961, February 1). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US3839318A - Process for preparation of alkyl glucosides and alkyl oligosaccharides.

-

IntechOpen. (n.d.). Synthesis and Characterization of Glycosides. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, May 16). Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, January 6). Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. Retrieved January 12, 2026, from [Link]

-

PubMed. (2007, July). [Determination of critical micelle concentration of alkyl polyglucoside (APG) nonionic surfactant aqueous system by multi-peaks Gaussian fitting of visible absorption spectra line shape]. Retrieved January 12, 2026, from [Link]

-

PubMed. (2009). Drug-glycosidation and drug development. Retrieved January 12, 2026, from [Link]

-

UL Prospector. (n.d.). Personal Care & Cosmetics applications. Retrieved January 12, 2026, from [Link]

-

Scribd. (n.d.). HLB. Retrieved January 12, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Hexadecyl glucoside | C22H44O6 | CID 173410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. Drug-glycosidation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US3839318A - Process for preparation of alkyl glucosides and alkyl oligosaccharides - Google Patents [patents.google.com]

- 8. Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. News - Physicochemical Properties of Alkyl Polyglycosides-Phase behavior 2 of 2 [brillachem.com]

- 16. News - Physicochemical Properties of Alkyl Polyglycosides-Phase behavior [brillachem.com]

- 17. webster.ncnr.nist.gov [webster.ncnr.nist.gov]

- 18. researchgate.net [researchgate.net]

Critical micelle concentration of Hexadecyl D-glucoside in aqueous solution

An In-Depth Technical Guide to the Critical Micelle Concentration of Hexadecyl D-glucoside in Aqueous Solution

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a non-ionic surfactant derived from renewable resources, is of significant interest in pharmaceutical sciences for its biocompatibility and efficacy as a solubilizing agent and component of advanced drug delivery systems. A pivotal parameter governing its performance is the critical micelle concentration (CMC), the threshold concentration at which individual surfactant molecules (unimers) self-assemble into organized aggregates known as micelles. This guide provides a comprehensive technical overview of the CMC of this compound in aqueous solutions. It delves into the fundamental principles of micellization, explores the key factors influencing the CMC, presents detailed protocols for its experimental determination, and discusses the thermodynamic underpinnings of the process. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial surfactant property.

The Phenomenon of Micellization and the Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In the case of this compound, the D-glucose unit constitutes the polar head, while the C16 alkyl chain serves as the nonpolar tail.

When introduced into an aqueous medium at low concentrations, these molecules primarily adsorb at the air-water interface, orienting themselves to minimize the unfavorable interaction between their hydrophobic tails and water. This action reduces the surface tension of the water. As the surfactant concentration increases, the interface becomes saturated. Beyond this point, a remarkable phenomenon occurs: the surfactant monomers in the bulk solution spontaneously aggregate to form micelles. This process is a thermodynamic imperative driven by the hydrophobic effect, which seeks to minimize the contact area between the hydrocarbon tails and water, thereby increasing the overall entropy of the system.

The Critical Micelle Concentration (CMC) is defined as the specific concentration of surfactant at which the formation of micelles begins. Below the CMC, surfactants exist predominantly as monomers. Above the CMC, any additional surfactant molecules added to the system will preferentially form new micelles or join existing ones. This transition is not a single point but a narrow concentration range, and it is marked by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic probes.

Caption: Workflow for CMC determination via surface tensiometry.

Detailed Protocol:

-

Preparation of Stock Solution: Accurately weigh a sample of high-purity this compound and dissolve it in a known volume of high-purity deionized water to create a concentrated stock solution (e.g., 100x the expected CMC).

-

Serial Dilutions: Prepare a series of solutions of decreasing concentration by serially diluting the stock solution. Ensure the concentration range brackets the expected CMC.

-

Equilibration: Allow each solution to equilibrate at a constant, controlled temperature (e.g., 25 °C) before measurement, as both surface tension and CMC are temperature-dependent.

-

Measurement: Measure the surface tension of each solution using a calibrated tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure the ring or plate is thoroughly cleaned between measurements.

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

CMC Determination: The resulting plot will show two linear regions with different slopes. The CMC is determined from the concentration at the intersection of the two extrapolated lines.

Fluorescence Spectroscopy Method

Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene, which has low solubility in water but partitions readily into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. In the polar aqueous environment (below CMC), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of its emission spectrum is high. When micelles form (above CMC), pyrene moves into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus surfactant concentration.

Caption: Workflow for CMC determination via fluorescence spectroscopy.

Detailed Protocol:

-

Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.

-

Sample Preparation: Prepare a series of vials containing the serially diluted this compound solutions. To each vial, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., ~10⁻⁶ M) and constant across all samples.

-

Solvent Evaporation: Gently evaporate the acetone from each vial, leaving a thin film of pyrene. Then, add the corresponding surfactant solutions to each vial and mix thoroughly to allow the probe to dissolve.

-

Equilibration: Allow the samples to equilibrate, typically overnight in the dark, at a constant temperature.

-

Fluorescence Measurement: Using a spectrofluorometer, record the emission spectrum of each sample (e.g., from 350 nm to 450 nm) using an excitation wavelength of approximately 335 nm.

-

Data Analysis: Determine the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

CMC Determination: Plot the I₁/I₃ ratio against the surfactant concentration (or log C). The plot will typically show a sigmoidal curve. The CMC is taken as the concentration at the midpoint of the transition.

Thermodynamics of Micellization

The self-assembly of surfactants into micelles is a thermodynamically spontaneous process, meaning the change in Gibbs free energy (ΔG°mic) is negative. The Gibbs free energy of micellization is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the well-known equation:

ΔG°mic = ΔH°mic - TΔS°mic

For many surfactants at room temperature, micellization is an entropy-driven process. The transfer of the hydrophobic tails from the structured "cages" of water molecules into the liquid-like interior of the micelle leads to a significant increase in the entropy of the solvent (water), which is the primary driving force for aggregation. This large, positive ΔS°mic overcomes what is often a small, positive (endothermic) ΔH°mic, resulting in a negative ΔG°mic.

The standard Gibbs free energy of micellization can be related to the CMC by the equation (for non-ionic surfactants):

ΔG°mic ≈ RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction. This relationship underscores the CMC's fundamental connection to the thermodynamic stability of the micellar state.

Applications in Drug Development

A thorough understanding of the CMC of this compound is critical for its effective application in pharmaceutical formulations.

-

Solubilization of Poorly Soluble Drugs: The hydrophobic core of micelles can serve as a microenvironment to solubilize hydrophobic drug molecules, significantly increasing their apparent aqueous solubility. This is a key strategy for formulating drugs with poor water solubility for oral, parenteral, and topical delivery. Effective solubilization occurs only at surfactant concentrations above the CMC.

-

Drug Delivery Systems: this compound is used as a stabilizer and component in various nanostructured drug delivery systems, such as nanoemulsions and vesicular systems (e.g., niosomes). The formation and stability of these systems are directly related to the surfactant's tendency to self-assemble, which is quantified by the CMC.

-

Permeation Enhancement: Alkyl glucosides can act as skin permeation enhancers for topical and transdermal drug delivery by reversibly interacting with the lipids in the stratum corneum, the skin's primary barrier. The concentration-dependent behavior of the surfactant, governed by its CMC, is crucial for optimizing efficacy while minimizing potential skin irritation.

Conclusion

The critical micelle concentration is a fundamental parameter that defines the self-assembly behavior of this compound in aqueous solution. Its value, which is exceptionally low due to the surfactant's long alkyl chain and non-ionic headgroup, is influenced by factors such as temperature and molecular structure. Accurate determination of the CMC, through methods like surface tensiometry and fluorescence spectroscopy, is essential for harnessing the full potential of this compound in pharmaceutical applications, from enhancing drug solubility to designing sophisticated drug delivery systems. A comprehensive grasp of the principles and methodologies presented in this guide empowers researchers to effectively formulate and optimize advanced therapeutic products.

References

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. [Determination of critical micelle concentration of alkyl polyglucoside (APG) nonionic surfactant aqueous system by multi-peaks Gaussian fitting of visible absorption spectra line shape] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 4. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

Self-assembly and aggregation behavior of Hexadecyl D-glucoside

An In-Depth Technical Guide to the Self-Assembly and Aggregation Behavior of Hexadecyl D-glucoside

Foreword: A Molecule of Balance and Potential

This compound, a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family, stands at the intersection of performance and sustainability.[1] Synthesized from renewable resources—typically glucose derived from corn and fatty alcohol from palm or coconut oil—it represents a class of "green" surfactants increasingly sought after in pharmaceuticals, cosmetics, and research.[1][2] Its structure, a harmonious balance of a hydrophilic glucose head group and a sixteen-carbon hydrophobic alkyl chain (C16), dictates its fascinating and highly useful behavior in aqueous solutions.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, delves into the core principles governing the self-assembly and aggregation of this compound, providing both the theoretical underpinnings and the practical methodologies required to harness its potential. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and insightful understanding of this versatile molecule.

The Phenomenon of Self-Assembly: A Thermodynamic Imperative

The aggregation of amphiphilic molecules like this compound is not a random occurrence but a spontaneous process driven by fundamental thermodynamic principles. This self-assembly is governed by the molecule's dual nature and its interactions with the surrounding solvent, typically water.

The Driving Force: The Hydrophobic Effect

When an amphiphile is introduced into water, the hydrophobic alkyl tails disrupt the intricate hydrogen-bonding network of water molecules. To minimize this disruption, the system forces the water molecules to form highly ordered, cage-like structures around the hydrocarbon chains. This ordering represents a significant decrease in the entropy (disorder) of the system, which is thermodynamically unfavorable.

The "hydrophobic effect" is the resulting tendency of the system to minimize the contact between the hydrophobic tails and water.[6] To achieve a lower energy state and increase overall entropy, the this compound molecules spontaneously assemble into aggregates called micelles once a certain concentration is reached.[6][7] In these structures, the hydrophobic tails are sequestered in a non-polar core, away from water, while the hydrophilic glucose head groups form a protective outer shell, readily interacting with the aqueous environment. This process is primarily entropy-driven, as the release of the ordered water molecules back into the bulk solvent results in a large net increase in system entropy.[7]

Critical Micelle Concentration (CMC)

Surfactant molecules exist as monomers in solution at low concentrations. As the concentration increases, they begin to adsorb at interfaces, such as the air-water interface, causing a sharp decrease in surface tension.[8] However, there is a limit to this interfacial adsorption. Once the interface is saturated, any further addition of surfactant molecules leads to their aggregation in the bulk solution to form micelles.[8] This specific concentration threshold is known as the Critical Micelle Concentration (CMC) .[9]

Above the CMC, the concentration of free monomers remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[9] Consequently, properties like surface tension, conductivity, and osmotic pressure, which change significantly with monomer concentration, exhibit a distinct inflection point at the CMC.[9][10] This makes the CMC a crucial parameter for any application, as it defines the minimum concentration required for a surfactant to exert its effects, such as solubilization or detergency.[8] For this compound, a reported CMC value is approximately 1.53 × 10⁻⁵ mol dm⁻³.[3]

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is foundational to predicting its behavior. The key physicochemical characteristics of this compound are summarized below.

| Property | Value / Description | Reference |

| CAS Number | 54549-27-8 | [4] |

| Molecular Formula | C₂₂H₄₄O₆ | [4][5] |

| Molecular Weight | 404.6 g/mol | [4][5] |

| Appearance | Typically a white powder or solid. | |

| Type | Non-ionic surfactant. | [1][3] |

| Critical Micelle Concentration (CMC) | 1.53 × 10⁻⁵ mol dm⁻³ | [3] |

| Hydrogen Bond Donors | 4 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Topological Polar Surface Area | 99.4 Ų | [4][5] |

Core Methodologies for Characterizing Aggregation

To investigate the self-assembly of this compound, a suite of analytical techniques is employed. Each provides a unique window into the aggregation process, from determining the onset of micellization to visualizing the resulting structures.

Tensiometry: Pinpointing the Critical Micelle Concentration

The most direct method for determining the CMC is by measuring the surface tension of solutions across a range of surfactant concentrations.[8][10] The underlying principle is that surfactant monomers are surface-active, while micelles are not. Therefore, surface tension decreases as monomer concentration increases, but plateaus once micelles begin to form.[8][9]

This protocol describes the automated determination of CMC using a force tensiometer, a precise and widely used approach.[11]

-

Solution Preparation : Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 1 mM). Prepare a dilution series covering a wide concentration range, both below and above the anticipated CMC (e.g., from 10⁻⁷ M to 10⁻³ M).[10][12]

-

Instrument Calibration : Ensure the tensiometer is calibrated. Clean the Wilhelmy plate (typically platinum) by flaming it to red heat to remove organic contaminants.

-

Initial Measurement : Place the lowest concentration solution in the sample vessel. The instrument will automatically lower the plate until it just touches the liquid surface.

-

Force Measurement : The force exerted on the plate due to surface tension is measured. The software calculates surface tension using the Wilhelmy equation.

-

Automated Titration : An automated dosing unit adds a specific volume of the concentrated stock solution to the vessel, stirs for a set time to ensure homogeneity, and allows the solution to equilibrate.

-

Iterative Measurement : The surface tension is measured again. This process is repeated, creating a series of data points for surface tension versus surfactant concentration.[8][11]

-

Data Analysis : Plot the measured surface tension (γ) against the logarithm of the concentration (log C). The resulting curve will show two distinct linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.[10]

Dynamic Light Scattering (DLS): Sizing the Aggregates

Once micelles form, their size and size distribution become important characteristics. Dynamic Light Scattering (DLS) is a non-invasive technique ideal for measuring the hydrodynamic diameter of nanoparticles and aggregates in solution.[13]

The technique works by illuminating the sample with a laser and detecting the time-dependent fluctuations in the intensity of the scattered light.[13] These fluctuations are caused by the random, Brownian motion of the micelles. Smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles diffuse more slowly, causing slower fluctuations.[13][14] By analyzing these fluctuations with an autocorrelator, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius (Rₕ) is then calculated using the Stokes-Einstein equation:

Rₕ = k₈T / 6πηD

where k₈ is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[14]

-

Sample Preparation : Prepare a solution of this compound at a concentration well above the CMC (e.g., 10-100 times the CMC) to ensure a sufficient population of micelles for a strong scattering signal.[15] The solvent should be meticulously filtered through a low-pore-size filter (e.g., 0.2 µm) to remove dust and other contaminants, which can cause artifacts in the data.[15][16]

-

Cuvette Preparation : Use a clean, scratch-free disposable or quartz cuvette. Rinse the cuvette with filtered solvent before adding the sample solution.

-

Sample Filtration : Filter the prepared micellar solution directly into the cuvette using a syringe filter to remove any adventitious dust.[15]

-

Instrument Setup : Place the cuvette in the DLS instrument's sample holder. Allow the sample to thermally equilibrate to the desired measurement temperature (e.g., 25°C) for several minutes.[13]

-

Measurement : Configure the measurement parameters (e.g., scattering angle, number of runs, duration). Modern instruments often have automated settings for micellar samples. Initiate the measurement.

-

Data Analysis : The instrument's software will generate an autocorrelation function and calculate the particle size distribution. The primary output is typically the Z-average diameter, which is an intensity-weighted mean size, and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A low PDI (< 0.2) suggests a monodisperse or narrowly distributed sample.

Causality Note : It is crucial to measure the viscosity of the sample, especially at higher surfactant concentrations, rather than assuming the viscosity of pure water. Micelles can significantly increase the solution's viscosity, and failing to account for this will lead to an inaccurate size calculation via the Stokes-Einstein equation.[17][18]

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Direct Visualization

While DLS provides information on the average size of aggregates in solution, Cryo-TEM allows for the direct visualization of their morphology. This technique is invaluable for confirming the shape of the micelles (e.g., spherical, worm-like, vesicular) and observing their structure directly.[19]

The core principle of cryo-TEM involves preparing a thin film of the aqueous sample on a TEM grid and then plunge-freezing it rapidly in a cryogen (like liquid ethane). This process, known as vitrification, freezes the water so quickly that ice crystals cannot form.[19] The sample is preserved in a glass-like, amorphous solid state, allowing the micelles to be imaged in their native, solvated state.[19][20]

-

Grid Preparation : A TEM grid (typically a copper mesh coated with a holey carbon film) is placed in a controlled environment vitrification system.

-

Sample Application : A small aliquot (3-4 µL) of the micellar solution is applied to the grid.

-

Blotting : Excess liquid is blotted away with filter paper to create a liquid film thin enough for the electron beam to penetrate.

-

Plunge-Freezing : The grid is rapidly plunged into a cryogen, vitrifying the sample.

-

Imaging : The vitrified grid is transferred to a cryo-electron microscope, where it is maintained at cryogenic temperatures. Images are then captured using a low-dose electron beam to minimize radiation damage to the delicate structures.[21]

Factors Modulating Aggregation Behavior

The self-assembly of this compound is not static; it is highly sensitive to the surrounding solution conditions. Understanding these influences is key to controlling and optimizing formulations.

-

Alkyl Chain Length : The length of the hydrophobic tail is a dominant factor. A longer alkyl chain, like the C16 chain of this compound, increases the molecule's hydrophobicity. This leads to a lower CMC compared to its shorter-chain counterparts (e.g., decyl or dodecyl glucoside) because the thermodynamic penalty for keeping the monomers in water is higher, thus favoring micellization at lower concentrations.[12][22][23][24]

-

Temperature : For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC and an increase in micelle size.[23] This is often related to changes in the hydration of the hydrophilic head groups; as temperature rises, the dehydration of the head groups can favor aggregation.[7]

-

Additives and Electrolytes : While the effect is more pronounced for ionic surfactants, the addition of electrolytes or polymers can still influence the aggregation of non-ionic surfactants like this compound.[23] For example, polymers like polyethylene glycol (PEG) can increase the CMC by altering the properties of the bulk solvent.[25] The addition of salts can have a relatively small effect compared to their impact on ionic surfactants.[12][22]

Applications in Research and Drug Development

The unique aggregation behavior and favorable safety profile of this compound make it a valuable tool in advanced pharmaceutical formulations.

-

Solubility Enhancement : Many promising drug candidates are poorly water-soluble. The hydrophobic core of this compound micelles can serve as a microenvironment to encapsulate and solubilize these lipophilic drugs, enhancing their bioavailability.[26]

-

Vesicular Drug Delivery : Beyond simple micelles, this compound can be a component in more complex self-assembled structures like niosomes or microemulsions.[3] These vesicular systems can encapsulate both hydrophilic and hydrophobic drugs, offering controlled release and targeted delivery capabilities.[26][27]

-

Permeation Enhancement : In topical and transdermal formulations, this compound can act as a skin permeation enhancer. It can fluidize the lipid bilayers of the stratum corneum, the skin's primary barrier, thereby facilitating the passage of active pharmaceutical ingredients.[1][26]

Conclusion

This compound is more than just a surfactant; it is a sophisticated molecular building block whose self-assembly is dictated by a delicate interplay of thermodynamic forces. Its aggregation into micelles is a direct consequence of the hydrophobic effect, occurring above a well-defined critical micelle concentration. By employing a multi-faceted analytical approach—using tensiometry to define the onset of aggregation, dynamic light scattering to quantify aggregate size, and cryo-TEM to visualize morphology—researchers can gain a comprehensive understanding of this system. This knowledge is paramount for rationally designing and controlling advanced formulations, unlocking the full potential of this compound in drug delivery and beyond.

References

-

Surface Tension and Micellization of Aqueous Alkyl Polyglucosides Solutions: Influence of the Molecular Structure and the Addition of Electrolyte. ResearchGate. (URL: [Link])

-

Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. (URL: [Link])

-

A Cryo-TEM Study of Protein-Surfactant Gels and Solutions. PubMed. (URL: [Link])

-

How to measure surface tension and CMC (Critical Micelle Concentration). (2020). (URL: [Link])

-

Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation. (URL: [Link])

-

Surfactant micelle characterization using dynamic light scattering. ResearchGate. (URL: [Link])

-

Hexadecyl-β-D-Glucopyranoside: A Liquid Crystal with Surfactant Properties for Stabilization of Microemulsions. ResearchGate. (2015). (URL: [Link])

-

Jin, X., Zhang, S., & Yang, J. (2004). Surface Tension and Micellization of Aqueous Alkyl Polyglucosides Solutions: Influence of the Molecular Structure and the Addition of Electrolyte. Semantic Scholar. (URL: [Link])

-

Critical Micelle Concentration | Measurements. Biolin Scientific. (URL: [Link])

-

A Comparative Study of Dynamic Light and X-ray Scatterings on Micelles of Topological Polymer Amphiphiles. (2018). National Institutes of Health (NIH). (URL: [Link])

-

Method for Measurement of Critical Micelle Concentration. Just Agriculture. (URL: [Link])

-

Hexadecyl glucoside | C22H44O6. PubChem, National Institutes of Health (NIH). (URL: [Link])

-

Experimental and Theoretical Approach to Aggregation Behavior of New Di-N-Oxide Surfactants in an Aquatic Environment. (2012). ACS Publications. (URL: [Link])

-

Experimental and theoretical approach to aggregation behavior of new di-N-oxide surfactants in an aquatic environment. PubMed. (URL: [Link])

-

Singh, P. K., & Ahluwalia, J. C. (1986). Thermodynamics of Micellization of Some Surfactants in Aqueous Solution. Journal of Surface Science and Technology. (URL: [Link])

-

Dynamic light scattering for characterization of micelles, I am always detecting a big particle more than 100 nm, why is that? ResearchGate. (2020). (URL: [Link])

-

Thermodynamics of micellization. (URL: [Link])

-

Thermodynamics of Micellization of Nonionic Surfactants – The Effect of Incorporating CO2 Moieties into the Head Group. ResearchGate. (URL: [Link])

-

Thermodynamics of micellization. Wikipedia. (URL: [Link])

-

Role of surfactants in electron cryo-microscopy film preparation. (2021). National Institutes of Health (NIH). (URL: [Link])

-

Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures. (2014). National Institutes of Health (NIH). (URL: [Link])

-

molecular thermodynamics of micellization: micelle size distributions and geometry transitions. SciELO. (URL: [Link])

-

Factors affecting critical micelle concentration and micellar size. Pharmaceutical Press. (URL: [Link])

-

Cryo-EM For Imaging Liquid-Containing Nanomaterials. Patsnap Eureka. (URL: [Link])

-

GREEN Decyl Glucoside and Other Alkyl Glucosides CIR EXPERT PANEL MEETING JUNE 27-28, 2011. (2011). (URL: [Link])

-

Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. (2011). Cosmetic Ingredient Review. (URL: [Link])

-

Hexyl D-glucoside | C12H24O6. PubChem, National Institutes of Health (NIH). (URL: [Link])

-

Theory of Surfactant Aggregation in Water/Ethylene Glycol Mixed Solvents. ResearchGate. (URL: [Link])

-

Cryo-SEM micrographs of a commercial surfactant-stabilized water-in-silicone oil emulsion. (URL: [Link])

-

[Determination of critical micelle concentration of alkyl polyglucoside (APG) nonionic surfactant aqueous system by multi-peaks Gaussian fitting of visible absorption spectra line shape]. PubMed. (URL: [Link])

- Preparation method of decyl glucopyranoside.

-

Aggregation and adsorption at interfaces. (URL: [Link])

-

A Study of Performance Properties of Alkyl Poly(glucoside) and Sodium Dodecylsulfate in their Mixed Systems. ISSST KOLKATA. (URL: [Link])

-

Mesoscopic Simulation of Polymer−Surfactant Aggregation. (2002). ACS Publications. (URL: [Link])

-

Critical micelle concentration. Wikipedia. (URL: [Link])

- Process for preparation of alkyl glucosides and alkyl oligosaccharides.

-

The influence of poly(ethylene glycol) on the micelle formation of alkyl maltosides used in membrane protein crystallization. (2012). RSC Publishing. (URL: [Link])

-

Shinoda, K., Yamaguchi, T., & Hori, R. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Semantic Scholar. (URL: [Link])

-

Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. (2022). MDPI. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cir-safety.org [cir-safety.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Hexadecyl glucoside | C22H44O6 | CID 173410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. biolinscientific.com [biolinscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Comparative Study of Dynamic Light and X-ray Scatterings on Micelles of Topological Polymer Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. One moment, please... [muser-my.com]

- 18. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 19. Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Cryo-TEM Study of Protein-Surfactant Gels and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cryo-EM For Imaging Liquid-Containing Nanomaterials [eureka.patsnap.com]

- 22. Surface Tension and Micellization of Aqueous Alkyl Polyglucosides Solutions: Influence of the Molecular Structure and the Addition of Electrolyte | Semantic Scholar [semanticscholar.org]

- 23. pharmacy180.com [pharmacy180.com]

- 24. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]

- 25. The influence of poly(ethylene glycol) on the micelle formation of alkyl maltosides used in membrane protein crystallization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. Carbohydrates as Versatile Enablers of Advanced Drug Delivery Systems [sigmaaldrich.com]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Phase Diagram of Hexadecyl D-glucoside-Water Systems

This guide provides a comprehensive technical overview of the phase behavior of Hexadecyl D-glucoside in aqueous systems. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate liquid crystalline structures formed by this nonionic surfactant, the experimental methodologies to elucidate its phase diagram, and the scientific principles governing its self-assembly.

Introduction: The Significance of this compound in Advanced Applications

This compound, a member of the alkyl polyglucoside (APG) family, is a nonionic surfactant synthesized from renewable resources, specifically D-glucose and cetyl alcohol.[1] Its biocompatibility, biodegradability, and unique self-assembling properties make it a compound of significant interest in pharmaceuticals, cosmetics, and materials science. The ability of this compound to form various lyotropic liquid crystalline phases in water is central to its application as a stabilizer for emulsions and a vehicle for drug delivery.[1][2] Understanding the temperature- and concentration-dependent phase diagram of the this compound-water system is therefore critical for harnessing its full potential.

Lyotropic liquid crystals are formed when an amphiphilic molecule, like this compound, is dissolved in a solvent, in this case, water.[3][4] The phase transitions are dependent on both temperature and concentration.[3] The progression of these phases typically follows a sequence from discontinuous cubic (micellar), to hexagonal, and then to lamellar structures as the surfactant concentration increases.[3] In some systems, bicontinuous cubic phases may also be observed.[3][5]

Elucidating the Phase Diagram: A Methodological Workflow

The determination of a surfactant-water phase diagram is a multi-step process requiring a combination of techniques to identify and characterize the different phases and their boundaries. The following workflow outlines the key experimental stages.

Figure 1: A schematic representation of the experimental workflow for determining the phase diagram of a surfactant-water system.

Step-by-Step Experimental Protocols

2.1.1. Sample Preparation

-

Gravimetric Preparation : A series of samples with varying weight fractions of this compound and ultrapure water are prepared in sealed glass vials. It is crucial to cover a wide range of concentrations to identify all potential phases.

-

Homogenization : The mixtures are homogenized to ensure uniformity. This is typically achieved by repeated cycles of gentle heating (to facilitate mixing without inducing phase transitions), vortexing, and centrifugation to remove any trapped air bubbles.

-

Equilibration : Samples are allowed to equilibrate at a constant temperature for a sufficient period, often several days, to ensure that they have reached a thermodynamic equilibrium.

2.1.2. Phase Identification and Characterization

-

Polarized Light Microscopy (PLM) : This is often the first step in identifying liquid crystalline phases. Anisotropic phases, such as hexagonal and lamellar, exhibit birefringence and show characteristic textures under cross-polarized light, while isotropic phases, like the micellar and cubic phases, appear dark.

-

Small-Angle X-ray Scattering (SAXS) : SAXS is a powerful technique for determining the structure of the liquid crystalline phases. The scattering pattern provides information about the repeating distances within the structure. For instance, the ratio of the scattering peak positions can distinguish between lamellar (1:2:3), hexagonal (1:√3:√4:√7), and cubic phases (e.g., Pn3m, Ia3d, Im3m space groups have characteristic peak ratios).[5][6][7]

-

Differential Scanning Calorimetry (DSC) : DSC is used to determine the temperatures of phase transitions. By heating or cooling a sample at a controlled rate, endothermic or exothermic peaks corresponding to phase transitions can be detected.[6][8] This is particularly useful for identifying the Krafft boundary and the cloud point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR techniques, such as self-diffusion measurements, can provide insights into the microstructure and molecular mobility within the different phases.[5][9]

The Phase Diagram of this compound-Water

Table 1: Expected Liquid Crystalline Phases of the this compound-Water System

| Phase Type | Abbreviation | Surfactant Concentration (wt%) | Temperature Range (°C) | Structural Characteristics |

| Isotropic (Micellar) | L₁ | Low | Broad | Disordered spherical or rod-like micelles.[4] |

| Hexagonal | H₁ | Intermediate | Temperature-dependent | Cylindrical micelles packed in a hexagonal array.[5][9] |

| Cubic | I₁ | Intermediate to High | Narrow | Bicontinuous or discontinuous cubic structures.[5][6][9] |

| Lamellar | Lα | High | Broad | Bilayers of surfactant molecules separated by water layers.[5][9] |

At low concentrations, this compound will exist as monomers in solution. Above the critical micelle concentration (CMC), it will self-assemble into micelles, forming an isotropic micellar solution (L₁ phase). As the concentration increases, these micelles will pack more closely, leading to the formation of ordered liquid crystalline phases.

A typical progression with increasing surfactant concentration is the transition from the L₁ phase to a hexagonal phase (H₁), where cylindrical micelles are arranged in a hexagonal lattice.[9] Further increases in concentration may lead to the formation of a cubic phase (I₁), which can be bicontinuous or micellar in nature.[5][6] At very high surfactant concentrations, a lamellar phase (Lα) is expected, characterized by bilayers of this compound separated by layers of water.[5][9]

The temperature also plays a crucial role. At lower temperatures, the surfactant may crystallize out of the solution, a boundary known as the Krafft point. For nonionic surfactants like this compound, a lower consolute boundary may be observed at low concentrations, leading to a two-phase region of two isotropic liquids upon heating.

Conclusion and Future Directions

The this compound-water system exhibits a rich polymorphism, forming various liquid crystalline phases as a function of concentration and temperature. A thorough understanding of its phase diagram is essential for its effective utilization in various applications, from drug delivery to the formulation of complex fluids. While the general features of the phase diagram can be inferred from related alkyl glucoside systems, a detailed experimental investigation of the C16-glucoside system is warranted to precisely map the phase boundaries and fully characterize the structures of the liquid crystalline phases. Such studies will undoubtedly unlock new opportunities for the application of this versatile and environmentally benign surfactant.

References

- Alkyl polyglucoside microemulsion phase behavior. (n.d.). ScienceDirect.

- Hexadecyl-β-D-glucopyranoside: a liquid crystal with surfactant properties for pharmaceutical applications. (n.d.). ResearchGate.

- Phase Diagrams, Microstructure and Phase Separation in Alkyl Glucoside Systems. (n.d.). Lund University.

- Phase diagram and physicochemical properties of the n-octyl α-D-glucoside/water system. (2025, August 10). ScienceDirect.

- Physical−Chemical Properties of C9G1 and C10G1 β-Alkylglucosides. Phase Diagrams and Aggregate Size/Structure. (n.d.). ACS Publications.

- Phase diagram and physicochemical properties of the n-octyl α-D-glucoside/water system. (2003, October 22). SpringerLink.

- Hexadecyl-β-D-Glucopyranoside: A Liquid Crystal with Surfactant Properties for Stabilization of Microemulsions. (2015, July 6). ResearchGate.

- Partial phase diagram of 2-hexyldecyl-d-maltoside/n-octane/water at 25 °C. (n.d.). ResearchGate.

- Physicochemical Properties of Alkyl Polyglycosides-Phase behavior 2 of 2. (2020, October 22). Yeserchem.

- Lyotropic liquid crystalline phases in a ternary system of 1-hexadecyl-3-methylimidazolium chloride/1-decanol/water. (2007, November 15). PubMed.

- Liquid crystal. (n.d.). Wikipedia.

- Water System. A Phase Diagram, Self-Diffusion NMR, and SAXS Study. (n.d.). ACS Publications.

- Liquid crystal. (n.d.). EPFL DLAB.

- Physical−Chemical Properties of the n-Octyl β-d-Glucoside/Water System. A Phase Diagram, Self-Diffusion NMR, and SAXS Study. (n.d.). ACS Publications.

- Phase Diagram and Thermodynamics of the n-Octyl β-d-Glucoside/Water System. (2025, August 7). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Liquid crystal - Wikipedia [en.wikipedia.org]

- 4. Liquid crystal [dlab.epfl.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phase diagram and physicochemical properties of the n-octyl α-d-glucoside/water system - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biodegradability and Ecotoxicity of Hexadecyl D-glucoside

Introduction: Situating Hexadecyl D-glucoside in Green Chemistry

This compound (CAS No. 54549-27-8), a member of the alkyl polyglucoside (APG) family, represents a cornerstone of modern, sustainable surfactant chemistry.[1] APGs are non-ionic surfactants derived from renewable resources—typically fatty alcohols and sugars.[1][2] Specifically, this compound is produced by reacting D-glucose with hexadecanol, a C16 fatty alcohol.[1] This synthesis aligns with the principles of green chemistry, leveraging plant-based feedstocks to create high-performance molecules.[3][4]

These surfactants are prized in cosmetic, household, and industrial applications for their excellent foaming properties, stability across a wide pH range, and compatibility with other surfactants.[1] Critically, their favorable environmental profile is a key driver of their adoption.[3] This guide provides an in-depth technical examination of the two pillars of this environmental profile: biodegradability and ecotoxicity. Understanding these aspects is paramount for researchers, formulators, and regulatory professionals aiming to develop products that are both effective and environmentally benign. We will explore the mechanisms of degradation, standardized testing protocols, and the toxicological impact on key environmental organisms, providing a comprehensive framework for its environmental risk assessment.

Biodegradability Assessment: From Mechanism to Mineralization

The environmental fate of any widely used chemical is of critical importance. For surfactants like this compound, which are designed to be discharged into wastewater systems, rapid and complete biodegradation is a primary requirement for environmental safety.[5][6] APGs are well-regarded for their excellent biodegradability under both aerobic and anaerobic conditions.[5]

Mechanism of Biodegradation

The biodegradation of this compound, like other APGs, proceeds via a well-understood enzymatic pathway. The primary and ultimate degradation process involves two key steps:

-

Enzymatic Cleavage: The initial and rate-limiting step is the enzymatic hydrolysis of the glycosidic bond that links the hydrophilic glucose head to the hydrophobic hexadecyl tail.[7] This cleavage is performed by hydrolase enzymes common in environmental microorganisms, yielding glucose and hexadecanol (a C16 fatty alcohol).[7][8]

-

Metabolic Mineralization: Both resulting metabolites are readily assimilated by microorganisms.[7]

-

Glucose is a simple sugar that enters directly into the central metabolic pathway (glycolysis and the pyruvate cycle) and is ultimately mineralized to carbon dioxide (CO₂) and water (H₂O).[7]

-

Hexadecanol undergoes β-oxidation, a common pathway for fatty acid and alcohol metabolism, where it is broken down into smaller acetyl-CoA units, which are then also funneled into the Krebs cycle for complete mineralization.[7]

-

This straightforward metabolic pathway ensures that the molecule is completely broken down into benign inorganic components, preventing persistence or the formation of recalcitrant metabolites in the environment.[5][7]

Ecotoxicity Profile: Assessing the Impact on Aquatic Life

While rapid biodegradability is crucial, it is equally important to ensure that a substance does not cause harm to environmental organisms prior to its degradation. Ecotoxicity testing evaluates the potential adverse effects of a substance on aquatic and terrestrial ecosystems. [5]For APGs like this compound, which are primarily released into aquatic environments, the focus is on fish, aquatic invertebrates, and algae. [6]

Key Ecotoxicological Endpoints

Standardized tests are used to determine the concentration of a substance that causes a specific effect on a certain percentage of the test population. Key endpoints include:

-

LC50 (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test fish population over a specified period (e.g., 96 hours).

-

EC50 (Effective Concentration 50%): The concentration that causes a defined non-lethal effect (e.g., immobilization) in 50% of the test population of invertebrates, or a 50% reduction in growth or growth rate for algae. [9][10]* NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant adverse effect is observed compared to the control group. [10]

Standardized Ecotoxicity Testing: OECD Guidelines

Similar to biodegradability, ecotoxicity is assessed using a suite of internationally accepted OECD guidelines.

-

OECD 203 (Fish, Acute Toxicity Test): Assesses the LC50 in fish species like Rainbow Trout or Zebrafish over 96 hours.

-

OECD 202 (Daphnia sp. Acute Immobilisation Test): Determines the EC50 for aquatic invertebrates, typically Daphnia magna, over a 48-hour period. [9][10]These small crustaceans are sentinel species due to their sensitivity and rapid response to toxicants. [11]* OECD 201 (Alga, Growth Inhibition Test): Measures the effect on the growth of freshwater algae, determining the EC50 for growth rate inhibition over 72 hours.

Experimental Protocol: OECD 202 Daphnia sp. Acute Immobilisation Test

This test is a cornerstone of aquatic toxicity assessment and exemplifies the rigorous, control-based approach required.

Step-by-Step Methodology:

-